2-Methoxy-3-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

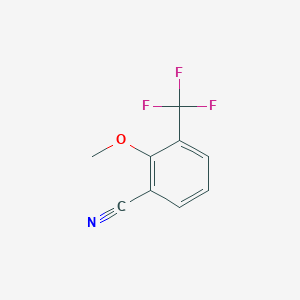

2-Methoxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the second position and a trifluoromethyl group (-CF₃) at the third position, along with a nitrile group (-CN) at the first position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-methoxy-3-(trifluoromethyl)benzaldehyde as the starting material.

Reaction Steps: The compound can be synthesized through a series of reactions, including halogenation, nitrilation, and subsequent purification steps.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.

Major Products Formed:

Oxidation Products: 2-Methoxy-3-(trifluoromethyl)benzoic acid.

Reduction Products: 2-Methoxy-3-(trifluoromethyl)benzylamine.

Substitution Products: Various halogenated derivatives.

Aplicaciones Científicas De Investigación

2-Methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-Methoxy-3-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary widely based on the biological context.

Comparación Con Compuestos Similares

2-Methoxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

3-Methoxy-2-(trifluoromethyl)fluorobutane: Similar functional groups but with a different carbon skeleton.

Uniqueness: 2-Methoxy-3-(trifluoromethyl)benzonitrile is unique due to its combination of methoxy, trifluoromethyl, and nitrile groups on a benzene ring, which imparts distinct chemical and physical properties compared to similar compounds.

Actividad Biológica

2-Methoxy-3-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its trifluoromethyl group enhances lipophilicity and influences electronic properties, which can lead to distinct interactions within biological systems. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₈F₃N, with a molecular weight of approximately 201.16 g/mol. The presence of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups contributes to its unique reactivity and interaction profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃N |

| Molecular Weight | 201.16 g/mol |

| Functional Groups | Methoxy, Trifluoromethyl |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that compounds with similar structures often exhibit notable antimicrobial activities. For instance, derivatives of benzonitrile have been tested against various pathogens, showing promising results in inhibiting bacterial growth. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial properties due to increased membrane permeability and interaction with microbial enzymes.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Studies have demonstrated that compounds containing trifluoromethyl groups can induce apoptosis in cancer cells through various signaling pathways. For example, a study involving similar benzonitrile derivatives reported their effectiveness in inhibiting tumor growth in melanoma models by regulating AKT/BIM signaling pathways .

Case Study: Melanoma Treatment

A specific case study evaluated the effects of a related compound on melanoma cells. The results indicated that the compound induced intrinsic apoptosis, leading to reduced cell viability and migration. The mechanism involved the activation of caspases and the disruption of mitochondrial integrity, highlighting the potential therapeutic applications of trifluoromethyl-substituted benzonitriles in cancer treatment .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy. Studies have shown that compounds with similar structures exhibit good bioavailability and metabolic stability. Toxicological assessments indicate that while these compounds can be effective against certain targets, careful evaluation is necessary to ensure safety profiles are acceptable for clinical use.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally related compounds can provide insights into their efficacy:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Promising against gram-positive bacteria |

| 5-Iodo-2-methoxy-3-(trifluoromethyl)bnz | Anticancer | <0.050 | Effective in melanoma models |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | Antimicrobial | TBD | Less potent than trifluoromethyl variants |

Propiedades

IUPAC Name |

2-methoxy-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMXXEWVOOQVAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.